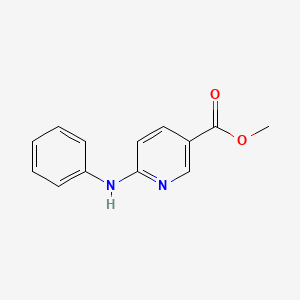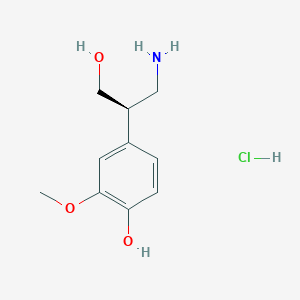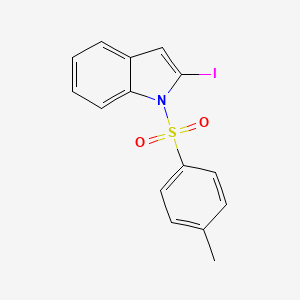
2-Iodo-1-tosyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the iodo and tosyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-tosyl-1H-indole typically involves the iodination of 1-tosyl-1H-indole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 2-position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like Pd/C and hydrogen gas.
Major Products Formed
Substitution: Formation of 2-amino-1-tosyl-1H-indole or 2-thio-1-tosyl-1H-indole.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of 1-tosyl-1H-indole.
Aplicaciones Científicas De Investigación
2-Iodo-1-tosyl-1H-indole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-tosyl-1H-indole involves its interaction with various molecular targets. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The tosyl group can enhance the compound’s solubility and stability, facilitating its interaction with enzymes and receptors . The indole ring system can engage in π-π stacking interactions, further contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-tosyl-1H-indole: Similar structure but with a bromo group instead of an iodo group.
2-Chloro-1-tosyl-1H-indole: Similar structure but with a chloro group instead of an iodo group.
1-Tosyl-1H-indole: Lacks the halogen substituent.
Uniqueness
2-Iodo-1-tosyl-1H-indole is unique due to the presence of the iodo group, which can participate in specific halogen bonding interactions not possible with bromo or chloro analogs. This unique property can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propiedades
Número CAS |
1257657-62-7 |
|---|---|
Fórmula molecular |
C15H12INO2S |
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
2-iodo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12INO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3 |
Clave InChI |
JERQQGZPSOGSPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


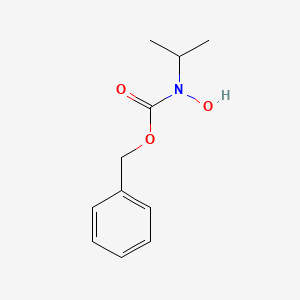
![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)
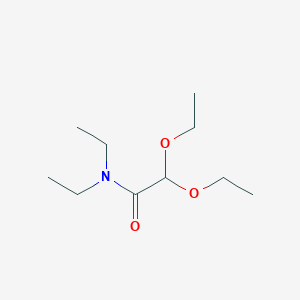
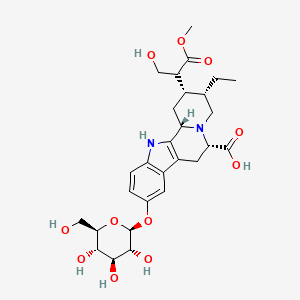
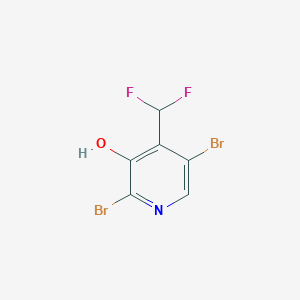
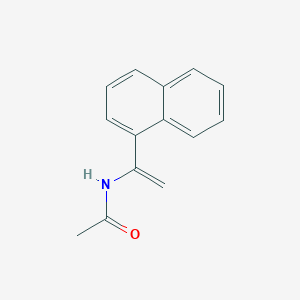
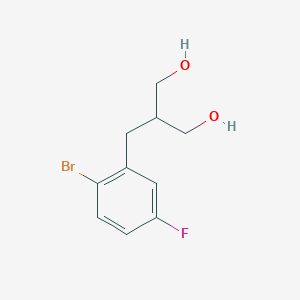
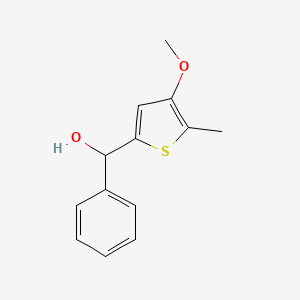
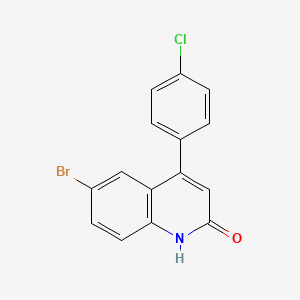
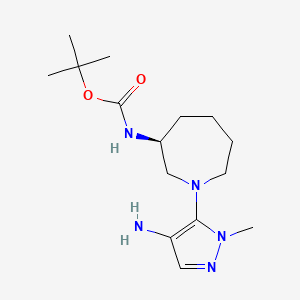
![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)
![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)
